Dodecyl methyl sulfoxide

CAS No.: 3079-30-9

Cat. No.: VC3689357

Molecular Formula: C13H28OS

Molecular Weight: 232.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3079-30-9 |

|---|---|

| Molecular Formula | C13H28OS |

| Molecular Weight | 232.43 g/mol |

| IUPAC Name | 1-methylsulfinyldodecane |

| Standard InChI | InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14/h3-13H2,1-2H3 |

| Standard InChI Key | CJPDBKNETSCHCH-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCS(=O)C |

| Canonical SMILES | CCCCCCCCCCCCS(=O)C |

Introduction

Chemical Identity and Structural Information

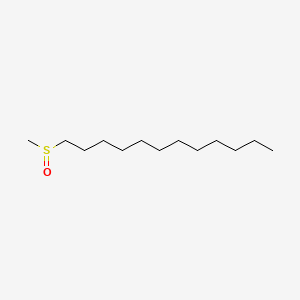

Dodecyl methyl sulfoxide is an organosulfur compound with the molecular formula C13H28OS and a molecular weight of 232.43 g/mol . Also known as 1-methylsulfinyldodecane, this compound belongs to the alkyl sulfoxide class . The chemical structure features a sulfoxide functional group (S=O) with one methyl group and one twelve-carbon (dodecyl) chain attached to the sulfur atom.

The structural representation can be described through various chemical identifiers:

The molecular structure combines the polar sulfoxide group with a non-polar hydrocarbon chain, giving the compound interesting amphiphilic properties that contribute to its potential applications in various fields.

Physical and Spectroscopic Properties

Physical Characteristics

While comprehensive physical data specifically for dodecyl methyl sulfoxide is limited in the available literature, its structure suggests properties intermediate between highly polar sulfoxides like dimethyl sulfoxide (DMSO) and non-polar hydrocarbons. The compound is available commercially at 97% purity , indicating established purification protocols exist for this substance.

The presence of the long alkyl chain likely reduces water solubility compared to smaller sulfoxides like DMSO, while increasing solubility in non-polar solvents. The compound's substantial molecular weight suggests it would exist as a liquid at room temperature with relatively low volatility compared to DMSO.

Spectroscopic Data

The analytical characterization of dodecyl methyl sulfoxide can be performed using various spectroscopic techniques. Mass spectrometry represents a valuable tool for identification, with predictive collision cross-section data available for multiple adduct forms, as shown in Table 1.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 233.19336 | 158.9 |

| [M+Na]+ | 255.17530 | 167.6 |

| [M+NH4]+ | 250.21990 | 166.4 |

| [M+K]+ | 271.14924 | 158.2 |

| [M-H]- | 231.17880 | 158.5 |

| [M+Na-2H]- | 253.16075 | 160.3 |

| [M]+ | 232.18553 | 160.3 |

| [M]- | 232.18663 | 160.3 |

Table 1: Predicted collision cross-section data for dodecyl methyl sulfoxide adducts in mass spectrometry analysis

This spectroscopic data facilitates accurate identification and characterization of the compound in complex mixtures, providing valuable information for analytical chemists and researchers working with this substance.

Synthetic Preparation Methods

Oxidation of Dodecyl Methyl Sulfide

The primary synthesis route for dodecyl methyl sulfoxide involves the controlled oxidation of dodecyl methyl sulfide (C13H28S). This precursor compound has been well characterized with properties including:

The oxidation process requires careful control to prevent over-oxidation to the corresponding sulfone. According to patent literature, optimal oxidation methods provide good selectivity and reaction control, making them suitable for industrial-scale production .

Specific Synthesis Protocol

A detailed preparation method described in patent literature involves a two-step process:

-

First, dodecyl methyl sulfide is synthesized by reacting dodecanethiol with dimethyl carbonate in the presence of potassium carbonate and a catalytic amount of iodine at 95°C for approximately 8 hours .

-

Following purification by filtration and processing with ethyl acetate, the synthesized dodecyl methyl sulfide undergoes controlled oxidation with hydrogen peroxide in tetrahydrofuran at 0-2°C to produce dodecyl methyl sulfoxide .

This method reportedly offers advantages over alternative oxidation approaches using sodium periodate, including better selectivity, easier reaction control, and higher efficiency .

Alternative Preparation Methods

Additional synthetic approaches for dodecyl methyl sulfide (the precursor) include reductive alkylation of dimethyl disulfide using aminoiminomethanesulfinic acid (thiourea dioxide) under phase-transfer conditions with cetyltrimethylammonium bromide or cetyltrimethylammonium chloride . This sulfide can subsequently be oxidized to the corresponding sulfoxide using appropriate oxidizing agents.

Current Research Status and Future Directions

The relatively limited information available in scientific literature specifically addressing dodecyl methyl sulfoxide suggests opportunities for further research in multiple areas:

-

Comprehensive characterization of physical, chemical, and biological properties

-

Development of optimized synthetic routes with improved efficiency and selectivity

-

Exploration of novel applications in chemical processes, pharmaceutical formulations, and materials science

-

Detailed toxicological and environmental impact studies

The compound's combination of polar and non-polar structural elements presents interesting possibilities for applications at the interface of chemistry and biology, particularly where controlled solubility and partition characteristics are important.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume